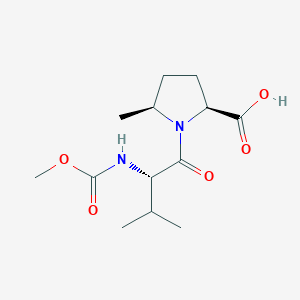

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAXKGVRCAXIJK-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204584 | |

| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335316-40-9 | |

| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335316-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Antiviral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Dipeptide

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, identified by CAS Number 1335316-40-9, is a highly specific, protected dipeptide derivative that has emerged as a critical building block in the synthesis of advanced antiviral therapeutics.[1] Its primary and most notable application is as a key pharmaceutical intermediate in the convergent synthesis of Velpatasvir, a potent, pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] Velpatasvir, in combination with other direct-acting antivirals, has revolutionized the treatment of chronic hepatitis C, offering a highly effective and well-tolerated cure.[3]

This guide provides a comprehensive technical overview of this vital intermediate, detailing its physicochemical properties, the rationale behind its unique structure, detailed synthetic and application protocols, and essential safety and handling information. The narrative is designed to offer not just procedural steps, but the causal scientific reasoning that underpins its design and utility in complex organic synthesis.

Physicochemical and Structural Properties

This compound is a chiral compound meticulously designed for multi-step pharmaceutical synthesis.[4] It is typically supplied as a white to off-white or pale beige crystalline solid or powder with a purity of 98% or higher.[2][4]

The molecule is comprised of an L-valine residue linked via a standard amide bond to a (2S,5S)-5-methyl-L-proline moiety. The N-terminus of the valine residue is protected by a methoxycarbonyl (Moc) group, a simple carbamate that is stable under various coupling conditions but can be removed when required.[5]

Core Structural Identifiers

| Property | Value | Source(s) |

| CAS Number | 1335316-40-9 | [5] |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [5] |

| Molecular Weight | 286.32 g/mol | [5] |

| IUPAC Name | (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | [5] |

| PubChem CID | 67412687 | [5] |

| InChIKey | PNAXKGVRCAXIJK-GUBZILKMSA-N | [6] |

| Canonical SMILES | C[C@H]1CCC)NC(=O)OC">C@HC(=O)O | [6] |

Physical and Chemical Data

| Property | Value | Source(s) |

| Physical Form | White to Off-White Crystalline Solid/Powder | [2][4] |

| Melting Point | 134 - 136 °C / 172-174 °C (range varies by supplier) | [2][4] |

| Boiling Point | 489.9 ± 40.0 °C (Predicted) | [2] |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water and organic solvents; Slightly soluble in Chloroform, DMSO, Methanol | [2][3][4] |

| pKa | 3.61 ± 0.40 (Predicted) | [2] |

| Storage | Store at -20°C or 2-8°C in a dry, well-ventilated place under an inert atmosphere | [2][7] |

The Rationale for Design: Conformational Control in Drug Synthesis

The specific structure of this dipeptide is not arbitrary; it is a product of rational drug design aimed at controlling the final conformation of the Velpatasvir molecule.

-

The Methoxycarbonyl (Moc) Protecting Group: The Moc group serves as a robust, simple carbamate to protect the N-terminal amine of the valine residue. This prevents unwanted side reactions during the critical amide bond formation that links this dipeptide to the larger molecular scaffold of Velpatasvir. Its stability and predictable removal are key to its utility.

-

The (2S,5S)-5-methyl-L-proline Moiety: Proline residues are unique among amino acids for their ability to readily adopt both cis and trans conformations of the preceding amide bond, acting as "hinges" in peptide chains. The introduction of a methyl group at the C5 (δ-carbon) position of the proline ring, as seen in this intermediate, provides an additional layer of conformational constraint. This substitution imposes steric and stereoelectronic effects that can significantly influence the cis/trans equilibrium and the ring pucker (endo vs. exo), effectively "locking" the peptide backbone into a desired geometry.[8] This pre-organized conformation is critical for ensuring the final Velpatasvir molecule adopts the precise three-dimensional shape required for high-affinity binding to the HCV NS5A protein.[8]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that culminates in the coupling of two key chiral precursors. While specific industrial processes are proprietary, the general chemical logic can be inferred from patent literature and standard peptide chemistry principles.

Workflow for Synthesis

Caption: General synthetic workflow for the target intermediate.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative synthesis based on established peptide coupling methodologies and information disclosed in related patents.[9][10]

Part 1: Preparation of N-(Methoxycarbonyl)-L-valine (Precursor 1)

-

Dissolution: Dissolve L-valine in an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Acylation: Add methyl chloroformate dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The pH should be maintained in the basic range.

-

Reaction: Allow the reaction to stir at low temperature for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-(Methoxycarbonyl)-L-valine as a solid.

Part 2: Preparation of (2S,5S)-5-methyl-L-proline (Precursor 2)

The synthesis of this non-canonical amino acid is complex and often starts from chiral precursors like (S)-pyroglutamic acid.[11] It involves multiple steps including protection of the amine and carboxyl groups, stereoselective introduction of the methyl group at the C5 position, and subsequent deprotection. For the purpose of this guide, it is assumed that this precursor is either purchased from a specialized supplier or synthesized via a dedicated multi-step route as described in the literature.[6]

Part 3: Coupling to form the Final Product

-

Activation: In an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-(Methoxycarbonyl)-L-valine (1.0 eq.) and a coupling activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Carbodiimide Addition: Cool the solution to 0 °C and add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Stir for 30-60 minutes at 0 °C to form the active ester.

-

Amine Addition: In a separate flask, dissolve (2S,5S)-5-methyl-L-proline (1.0 eq.) in the chosen solvent, along with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).

-

Coupling Reaction: Add the solution of the proline derivative to the activated ester solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Filter the reaction mixture to remove urea byproducts (if DCC was used).

-

Dilute the filtrate with an appropriate organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the final product, this compound.

-

Application in the Synthesis of Velpatasvir

The title compound serves as one of the three major fragments in the convergent synthesis of Velpatasvir. It is coupled with the complex heterocyclic core of the drug molecule.

Workflow for Velpatasvir Synthesis (Fragment Coupling)

Caption: Convergent synthesis step utilizing the target intermediate.

Detailed Experimental Protocol (Illustrative)

This protocol describes the amide coupling step as detailed in patents for the synthesis of Velpatasvir.[12]

-

Reactant Preparation: In an inert atmosphere, dissolve the Velpatasvir core amine fragment (1.0 eq.), this compound (1.1 eq.), and a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq.), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the formation of the product by LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude material by flash column chromatography on silica gel to yield the penultimate Velpatasvir precursor. This is then carried forward for final deprotection steps to yield the active pharmaceutical ingredient.

Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of the intermediate. Key methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with specific chemical shifts and coupling constants corresponding to the valine, proline, methyl, and methoxycarbonyl protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₃H₂₂N₂O₅).

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are employed to determine enantiomeric and diastereomeric purity, ensuring the correct (S, S, S) stereochemistry is present.

Safety and Handling

While some aggregated GHS information suggests the compound does not meet hazard criteria, it should be handled with the care appropriate for all fine chemicals and pharmaceutical intermediates.[5] One source indicates it may cause serious eye damage.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

This compound (CAS 1335316-40-9) is more than a mere intermediate; it is an enabling molecule born from the principles of rational drug design. Its structure is precisely tailored to impart critical conformational control during the synthesis of Velpatasvir, a testament to the sophistication of modern pharmaceutical manufacturing. For researchers in drug development and process chemistry, a thorough understanding of this dipeptide's properties, synthesis, and application provides valuable insight into the strategic use of conformationally constrained building blocks to achieve complex molecular architectures with high fidelity and efficiency.

References

-

Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available at: [Link]

-

Volsenchem. White Powder Velpatasvir Intermediates CAS 1335316-40-9. Available at: [Link]

- Google Patents. US8575135B2 - Antiviral compounds.

-

SynZeal. Velpatasvir Impurity 9 | 1335316-40-9. Available at: [Link]

-

JIGS Chemical Limited. (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. Available at: [Link]

-

PubChem. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. Available at: [Link]

-

PrepChem.com. Synthesis of L-proline, methyl ester. Available at: [Link]

-

Pharmaffiliates. this compound. Available at: [Link]

-

Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available at: [Link]

-

Pharmaffiliates. CAS No : 1335316-40-9 | Product Name : this compound. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Available at: [Link]

- Google Patents. WO2017060820A1 - Process for the preparation of velpatasvir.

- Google Patents. CN105732765A - Novel synthesis method of hepatitis drug velpatasvir.

- Google Patents. CN105294713A - Velpatasvir intermediate and preparation method thereof.

- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]

-

PubMed. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Available at: [Link]

-

PubMed Central. Conformational landscape of substituted prolines. Available at: [Link]

-

LookChem. Cas 637355-27-2,L-Proline, 5-(2-propenyl). Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Available at: [Link]

-

ResearchGate. The two possible conformations for the proline peptide bond. Available at: [Link]

Sources

- 1. CN105732765A - Novel synthesis method of hepatitis drug velpatasvir - Google Patents [patents.google.com]

- 2. Velpatasvir Impurity 9 | 1335316-40-9 | SynZeal [synzeal.com]

- 3. chemical-label.com [chemical-label.com]

- 4. WO2018103239A1 - Preparation method for velpatasvir intermediate and analogue thereof - Google Patents [patents.google.com]

- 5. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | C13H22N2O5 | CID 67412687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lookchem.com [lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. CAS 181827-47-4: N-(METHOXYCARBONYL)-L-VALYL]-L-PROLINE [cymitquimica.com]

- 11. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US8575135B2 - Antiviral compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a protected dipeptide derivative of critical importance in contemporary pharmaceutical development. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and strategic role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). With a primary focus on its application as a pivotal intermediate in the production of the pangenotypic Hepatitis C virus (HCV) inhibitor, Velpatasvir, this document elucidates the rationale behind its structural design, outlines general synthetic principles, and presents an exemplar experimental protocol for its use in peptide coupling reactions. This guide serves as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and process development.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The precise identification of a synthetic intermediate is fundamental to its application in a regulated drug development environment.

-

IUPAC Name : (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid.[1][2]

-

Common Name : this compound.

-

CAS Number : 1335316-40-9.

Common Synonyms :

-

(2S,5S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid[1][2]

-

L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-[1][2]

-

(2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic acid[2]

-

N-[2-(S)-[(Methoxycarbonyl)amino]-3-methylbutyryl]-(5S)-5-Methyl-L-proline[2]

Chemical Structure

The molecule is a dipeptide composed of two modified amino acid residues linked by an amide bond:

-

N-terminal Residue : L-valine, where the alpha-amino group is protected by a methoxycarbonyl (Moc) group. This protection is crucial for directing the regioselectivity of subsequent coupling reactions.

-

C-terminal Residue : 5-methyl-L-proline, a derivative of proline. The defined (5S) stereochemistry is critical for maintaining the correct conformational geometry required for the final API's biological activity.[1]

Physicochemical Data

The physical and chemical properties of this intermediate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [1][2][3][4] |

| Molecular Weight | 286.32 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid/powder | [3][5] |

| Purity | Typically ≥ 98% | [3][5] |

| Solubility | Soluble in water and various organic solvents | [3][5] |

| Storage Conditions | Store in a cool, dry, and well-ventilated area | [3][5] |

The Strategic Role in Pharmaceutical Synthesis

Causality: The Imperative of N-Terminal Protection

In multi-step peptide synthesis, controlling which functional groups react is paramount. The methoxycarbonyl (Moc) group on the L-valine residue serves as a robust N-terminal protecting group. Its purpose is twofold:

-

Prevents Self-Polymerization : It blocks the nucleophilicity of the valine's amino group, preventing it from reacting with other activated carboxyl groups and forming undesired polymers.

-

Directs Amide Bond Formation : It ensures that during a coupling reaction, only the carboxylic acid of the valine residue is activated and reacts with the amino group of the target molecule (in this case, 5-methyl-L-proline), leading to the desired dipeptide.

This strategic protection is a cornerstone of modern peptide and complex molecule synthesis, enabling the construction of intricate architectures with high precision.

Application as a Key Intermediate for Velpatasvir

This compound is a documented key intermediate in the synthesis of Velpatasvir.[3][6] Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent used to treat chronic Hepatitis C.[3][7] The structural integrity of this dipeptide fragment is incorporated directly into the final Velpatasvir molecule, making its purity and correct stereochemistry essential for the drug's efficacy.

Synthesis and Handling

General Principles of Synthesis

While specific proprietary synthesis routes may vary, the formation of this dipeptide generally follows established principles of peptide chemistry:

-

N-Protection of L-Valine : L-valine is reacted with an appropriate methoxycarbonylating agent, such as methyl chloroformate, in the presence of a base to yield N-(Methoxycarbonyl)-L-valine.

-

Carboxyl Group Activation : The carboxylic acid of N-(Methoxycarbonyl)-L-valine is activated to make it more susceptible to nucleophilic attack. This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or more modern uronium/aminium reagents (e.g., HATU, HBTU).

-

Peptide Coupling : The activated N-protected valine is then reacted with 5-methyl-L-proline. The amino group of the proline derivative attacks the activated carboxyl group, forming the desired amide bond and yielding the final product after workup and purification.

Recommended Handling and Storage

To maintain the integrity and purity of the compound, proper handling is essential.

-

Storage : The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][5]

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling large quantities or generating dust, respiratory protection may be required.

Contextual Mechanism of Action: The Role of the Final Product

As an intermediate, this compound does not have a biological mechanism of action itself. Its significance lies in enabling the synthesis of Velpatasvir, which has a well-defined antiviral activity.

Velpatasvir's Inhibition of HCV NS5A

Velpatasvir is a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[3][7][8][9] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1][2][5][6] By binding to NS5A, Velpatasvir disrupts its function, effectively halting the viral life cycle.[3][7]

Exemplar Experimental Protocol: Application in Peptide Synthesis

To illustrate the practical utility of this compound as an intermediate, the following protocol details its coupling to a generic C-terminally protected amino acid (H₂N-AA-OR), a common subsequent step in the synthesis of a larger peptide or API.

Objective : To couple the carboxylic acid of the title intermediate with the amine of a downstream amino acid ester using HATU as the coupling agent.

Materials :

-

This compound (1.0 eq)

-

Amino acid ester hydrochloride (H₂N-AA-OR·HCl) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)[10][11]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol :

-

Reactant Preparation : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration). Stir the solution at room temperature for 5 minutes.

-

Base Addition : Add DIPEA (2.0 eq) to the solution and stir for an additional 10-15 minutes. This step generates the highly reactive OAt-active ester.[10][11]

-

Amine Component Addition : In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine.

-

Coupling Reaction : Add the free amine solution from Step 3 to the activated ester solution from Step 2. Allow the reaction to stir at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

Workup - Quenching and Extraction :

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tripeptide product.

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure, protected tripeptide.

Conclusion

This compound represents more than a simple dipeptide; it is a precisely engineered molecular fragment designed for efficiency and control in complex synthetic pathways. Its structural features, particularly the N-terminal protecting group and defined stereochemistry, are critical for its successful application. As a key intermediate in the synthesis of the vital antiviral drug Velpatasvir, it exemplifies the enabling role that advanced chemical intermediates play in the development of modern therapeutics. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively understand and utilize this important compound.

References

- JIGS Chemical Limited. (n.d.). (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin.

- Apicule. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers.

-

PubChem. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. National Center for Biotechnology Information. Retrieved from [Link]

- JIGS Chemical Limited. (n.d.). (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin.

-

PubChem. (n.d.). Velpatasvir. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacology of Velpatasvir (Epclusa; Overview, Mechanism of action, Effectiveness, Pharmacokinetics). (2024, November 9). YouTube. Retrieved from [Link]

- CPHI Online. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No : 1335316-40-9 | Product Name : this compound.

-

Drugs.com. (2024, October 15). Sofosbuvir-velpatasvir (Epclusa): Dosage, Side Effects, Warnings. Retrieved from [Link]

- Medscape. (n.d.). Epclusa (sofosbuvir/velpatasvir) dosing, indications, interactions, adverse effects, and more.

- BenchChem. (2025, December). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

Sources

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 3. Velpatasvir - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. drugs.com [drugs.com]

- 8. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. peptide.com [peptide.com]

An In-Depth Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a precisely engineered dipeptide derivative, holds a position of significant strategic importance in contemporary pharmaceutical synthesis. Its primary role is as a critical building block in the manufacture of Velpatasvir, a potent, pan-genotypic NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[1][2] This guide provides a comprehensive technical overview of this intermediate, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, its mechanistic role in the total synthesis of Velpatasvir, and essential analytical and safety considerations. The information presented herein is curated to support researchers and drug development professionals in optimizing synthetic routes and understanding the critical quality attributes of this essential compound.

Core Molecular Identity and Physicochemical Properties

The precise stereochemistry and protecting group strategy of this compound are fundamental to its function. The molecule consists of an L-valine residue, N-terminally protected by a methoxycarbonyl (Moc) group, which is amide-linked to a non-standard amino acid, (2S, 5S)-5-methyl-L-proline. This specific architecture is required for its efficient incorporation into the complex macrocyclic structure of Velpatasvir.[3]

Chemical Structure and Identifiers

-

IUPAC Name: (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid[4]

-

CAS Number: 1335316-40-9[5]

-

Molecular Formula: C₁₃H₂₂N₂O₅[4]

-

Synonyms: (2S,5S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid, Velpatasvir Intermediate 5[2][4]

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for handling, reaction optimization, and purification. The data below represents a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Form | White to off-white or pale beige crystalline solid/powder. | [6] |

| Molecular Weight | 286.32 g/mol (Calculated); 286.33 g/mol (Listed) | [5][6] |

| Melting Point | 134 - 136 °C | [2] |

| Solubility | Soluble in water and organic solvents such as Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [2] |

| Storage Conditions | Store at 2-8°C or -20°C in a refrigerator under an inert atmosphere. Keep in a dry, cool, and well-ventilated place. | [2][5] |

| pKa (Predicted) | 3.61 ± 0.40 | [2] |

| Boiling Point (Predicted) | 489.9 ± 40.0 °C | [2] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [2] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that relies on standard peptide coupling chemistry followed by deprotection. The causality behind this approach is the need to control reactivity and prevent side reactions, ensuring high stereochemical purity, which is paramount for its function in the final API.

Logical Synthesis Workflow

The overall strategy involves the coupling of two protected amino acid precursors, followed by the selective deprotection of a carboxylic acid ester to yield the final product. This workflow ensures the amide bond is formed efficiently without compromising the stereocenters or the N-terminal protecting group.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Saponification of the Dipeptide Ester

This protocol details the final deprotection step, a critical phase that requires careful control of reaction conditions to ensure complete hydrolysis without affecting other functional groups. This method is adapted from established procedures for similar transformations.[2]

Objective: To hydrolyze the ethyl ester of the protected dipeptide to yield the free carboxylic acid.

Materials:

-

Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate

-

Ethanol (EtOH)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized Water

-

1 N Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ether (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the starting ethyl ester (1.0 equivalent) in ethanol.

-

Reagent Addition: Prepare a solution of lithium hydroxide monohydrate (approx. 1.7 equivalents) in deionized water. Add this aqueous LiOH solution to the stirred ethanolic solution of the ester at ice-cold temperature (0-5 °C).

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 5 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Aqueous Workup (1): Dilute the remaining aqueous residue with water and perform an extraction with ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 using 1 N HCl. The product should precipitate out or form an oil.

-

Extraction: Extract the acidified aqueous solution multiple times with dichloromethane.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.

Application in Velpatasvir Synthesis

The sole high-value application of this compound is its role as a key intermediate in the synthesis of Velpatasvir. Velpatasvir's structure is symmetrical, composed of two identical complex fragments joined together. This compound constitutes the terminal dipeptide unit on each of these fragments.

Mechanistic Role

In the total synthesis of Velpatasvir, this dipeptide is coupled to a larger, complex heterocyclic core. The free carboxylic acid of our title compound is activated and then reacted with a primary or secondary amine on the core fragment to form another stable amide bond. This strategic coupling is a pivotal step in constructing the final API.

Caption: Role as a building block in Velpatasvir synthesis.

Analytical and Quality Control

Ensuring the purity and identity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. While specific validated monographs may be proprietary, standard analytical techniques for chiral peptides are applicable.

Chromatographic Analysis (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of this compound and detecting any related impurities (e.g., diastereomers or hydrolysis products).

-

Typical Column: C18 stationary phase (e.g., 250 x 4.6 mm, 3.5-5 µm).[8][9]

-

Mobile Phase: A gradient system involving an aqueous buffer (e.g., phosphate or acetate buffer with pH adjusted using phosphoric or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol is typically employed.[8][9]

-

Detection: UV detection at a wavelength between 210-230 nm is suitable for observing the peptide bond.

-

Expected Outcome: The method should be able to resolve the main peak from potential starting materials and stereoisomers, with a purity typically expected to be ≥98-99%.[10]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. Key expected signals would include the isopropyl group of valine, the methyl group on the proline ring, the methoxycarbonyl protons, and distinct amide and alpha-proton resonances.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 287.16, and the [M+Na]⁺ ion at m/z 309.14.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full, current Safety Data Sheet (SDS) from the supplier.

-

GHS Hazard Statements: At least one supplier indicates the compound is classified as H318 - "Causes serious eye damage."[11] However, other aggregated notifications suggest it does not meet GHS hazard criteria. Due to this conflicting information, it is prudent to handle the compound as a potential eye irritant.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place as specified in Section 1.2.

-

Conclusion

This compound is more than a simple dipeptide; it is a specialized, high-value intermediate whose precise structure is integral to the efficient synthesis of the life-saving antiviral drug Velpatasvir. For scientists in the field of drug development and process chemistry, a thorough understanding of its properties, synthesis, and analytical control is not merely academic but a prerequisite for successful API manufacturing. This guide has consolidated the essential technical knowledge required to handle, synthesize, and analyze this critical molecular building block with expertise and confidence.

References

-

Anti Hiv Intermediate Of Velpatasvir 1335316 40 9 Manufacture and... (n.d.). China Manufacturer. Retrieved January 19, 2026, from [Link]

-

chemical label N-(methoxycarbonyl)-L-valyl-(5S)-5-methyl-L-proline . (n.d.). XiXisys. Retrieved January 19, 2026, from [Link]

-

A New Stability Indicating RP-HPLC Method for Simultaneous Estimation of Voxilaprevir, Sofosbuvir and Velpatasvir in Bulk and Pharmaceutical Dosage Forms . (2023, August 10). International Journal of Pharmaceutical Research and Applications. Retrieved January 19, 2026, from [Link]

- CN105294713A - Velpatasvir intermediate and preparation method thereof. (n.d.). Google Patents.

- CN105732765A - Novel synthesis method of hepatitis drug velpatasvir. (n.d.). Google Patents.

-

L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

CAS No : 1335316-40-9 | Product Name : this compound . (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

-

Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC . (2023, April 12). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

-

RP-HPLC method for simultaneous estimation of velpatasvir and sofosbuvir . (2024, October 28). Innovative Science. Retrieved January 19, 2026, from [Link]

-

Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets . (2022, August 23). Journal of Medicinal and Pharmaceutical Allied Sciences. Retrieved January 19, 2026, from [Link]

-

Velpatasvir Impurity 9 | 1335316-40-9 . (n.d.). SynZeal. Retrieved January 19, 2026, from [Link]

-

Velpatasvir intermediate and preparation method thereof . (n.d.). Patsnap. Retrieved January 19, 2026, from [Link]

-

White Powder Velpatasvir Intermediates CAS 1335316-40-9 . (n.d.). volson.cn. Retrieved January 19, 2026, from [Link]

- WO2017060820A1 - Process for the preparation of velpatasvir. (n.d.). Google Patents.

- Preparation method for velpatasvir intermediate and analogue thereof. (n.d.). Google Patents.

-

L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers . (n.d.). apicule. Retrieved January 19, 2026, from [Link]

-

Velpatasvir Intermediate - Cas No. 1335316-40-9... . (n.d.). Tradeindia. Retrieved January 19, 2026, from [Link]

-

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin . (n.d.). JIGS Chemical Limited. Retrieved January 19, 2026, from [Link]

-

L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. CN105732765A - Novel synthesis method of hepatitis drug velpatasvir - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. apicule.com [apicule.com]

- 4. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | C13H22N2O5 | CID 67412687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105294713A - Velpatasvir intermediate and preparation method thereof - Google Patents [patents.google.com]

- 6. Velpatasvir intermediate cas 1335316-40-9 China Manufacturers Suppliers Factory Exporter [dingminpharma.com]

- 7. cphi-online.com [cphi-online.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. jmpas.com [jmpas.com]

- 10. Velpatasvir Intermediate - Cas No. 1335316-40-9, Pharmaceutical Grade Powder, 99% Purity, Odorless Appearance at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 11. WO2018103239A1 - Preparation method for velpatasvir intermediate and analogue thereof - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline

This technical guide provides a comprehensive framework for the structural elucidation of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a key dipeptide intermediate in pharmaceutical synthesis.[1] For researchers and drug development professionals, rigorous spectroscopic characterization is not merely a procedural step but the foundational evidence of molecular identity, purity, and conformational integrity. This document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, empowering scientists to confidently verify the structure of this molecule.

The molecule , with the chemical formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol , combines an N-terminally protected L-valine residue with a 5-methyl-L-proline moiety.[1][2][3] The specific stereochemistry and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous characterization.

Molecular Structure

Caption: Molecular structure of the target dipeptide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution.[4] For a dipeptide like this, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for complete and unambiguous assignment of all proton and carbon signals. A key feature to anticipate with proline-containing peptides is the potential presence of rotational isomers (rotamers) due to the restricted rotation around the valyl-proline amide bond, which can result in the doubling of some NMR signals.[5]

Experimental Protocol: NMR Data Acquisition

The validity of NMR data is contingent upon a meticulously planned acquisition protocol. The choice of solvent is the first critical decision, as it dictates solubility and can influence the chemical shifts of labile protons (e.g., N-H, O-H) through hydrogen bonding.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.

-

Causality: Chloroform-d (CDCl₃) is a good starting point for many organic molecules. However, if solubility is poor or if exchangeable protons need to be observed clearly, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the exchange of N-H and O-H protons. Deuterated water (D₂O) can also be used, but will result in the exchange and disappearance of the N-H and O-H signals.[5]

-

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion, which is crucial for resolving overlapping signals in complex molecules.

-

Shim the magnetic field to ensure high homogeneity and sharp signals.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is necessary. A spectral width of 0-200 ppm will cover all expected signals, including carbonyls.[6]

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds), revealing the connectivity within the valine and proline spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments (e.g., connecting the valine residue to the proline residue across the amide bond).[7]

-

-

Caption: A self-validating workflow for NMR analysis.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the key protons. Ranges are provided to account for solvent effects.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet (br s) | Signal is often broad and may be absent in D₂O. |

| Valine Amide (N-H) | 6.5 - 8.0 | Doublet (d) | Coupled to the valine α-proton. |

| Valine α-CH | 4.0 - 4.5 | Doublet of doublets (dd) or Triplet (t) | Coupled to N-H and β-CH. |

| Proline α-CH | 4.2 - 4.6 | Doublet of doublets (dd) | Coupled to β-protons of the proline ring. |

| Methoxycarbonyl (-OCH₃) | ~3.7 | Singlet (s) | Sharp, characteristic signal for the methyl ester. |

| Proline δ-CH | 3.4 - 3.8 | Multiplet (m) | Adjacent to the ring nitrogen and methyl group. |

| Valine β-CH | 2.0 - 2.4 | Multiplet (m) | Complex coupling with α-CH and two γ-methyl groups. |

| Proline β, γ-CH₂ | 1.8 - 2.3 | Multiplets (m) | Complex, overlapping signals from the proline ring. |

| Proline 5-CH₃ | 1.2 - 1.5 | Doublet (d) | Coupled to the δ-CH. |

| Valine γ, γ'-CH₃ | 0.8 - 1.1 | Doublets (d) | Two distinct doublets due to diastereotopicity. |

Predicted ¹³C NMR Data

Carbon signals are spread over a wider range, providing clear identification of different functional groups.[7]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carboxylic Acid (-C OOH) | 172 - 176 | Downfield signal typical for carboxylic acids. |

| Amide Carbonyl (Val-C O-Pro) | 170 - 174 | Characteristic amide carbonyl resonance. |

| Carbamate Carbonyl (-OC O-) | 155 - 158 | Distinct from other carbonyls, slightly upfield. |

| Proline α-CH | 58 - 62 | Typical range for proline α-carbon. |

| Valine α-CH | 57 - 61 | |

| Methoxycarbonyl (-OC H₃) | 51 - 54 | |

| Proline δ-CH | 45 - 50 | Carbon adjacent to the ring nitrogen. |

| Proline β, γ-CH₂ | 22 - 35 | Aliphatic signals from the proline ring. |

| Valine β-CH | 29 - 33 | |

| Valine γ, γ'-CH₃ | 17 - 20 | Two distinct signals are expected. |

| Proline 5-CH₃ | 15 - 20 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and reliable fingerprint of the functional groups present in a molecule.[8] For peptides, the positions of the N-H and C=O (Amide I) stretching bands are particularly informative about hydrogen bonding and conformation.[9]

Experimental Protocol: FT-IR Data Acquisition

Modern FT-IR spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory, make data acquisition straightforward and require minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the final spectrum.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Data

The IR spectrum will be dominated by absorptions from the multiple carbonyl groups and the N-H and O-H bonds. The complexity of the proline ring can also contribute to a rich fingerprint region.[10]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad absorption due to hydrogen bonding. |

| N-H Stretch (Amide) | 3250 - 3400 | Medium | Position is sensitive to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | From Val, Pro, and Methoxycarbonyl methyl/methylene groups. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | The most intense carbonyl band, sensitive to conformation. |

| C=O Stretch (Carbamate) | 1690 - 1720 | Strong | Overlaps with the carboxylic acid C=O stretch. |

| N-H Bend (Amide II) | 1510 - 1570 | Medium | Coupled C-N stretch and N-H bend. |

| C-O Stretch | 1200 - 1300 | Strong | From the carboxylic acid and carbamate groups. |

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR and IR spectroscopy. NMR provides an exhaustive map of the carbon-hydrogen framework and atom connectivity, while IR offers a rapid confirmation of all critical functional groups. By following the detailed protocols and using the predicted data in this guide as a benchmark, researchers can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the quality and reliability of their drug development endeavors.

References

-

Fritz Haber Institute. Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Available from: [Link]

-

Gaigeot, M. P., et al. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews. Available from: [Link]

-

Cazzaniga, E., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics. Available from: [Link]

-

ResearchGate. FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40. Available from: [Link]

-

PubChem. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. National Center for Biotechnology Information. Available from: [Link]

-

Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

-

Li, S., et al. (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. Journal of Spectroscopy. Available from: [Link]

-

JIGS Chemical Limited. (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. Available from: [Link]

-

Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available from: [Link]

-

BuyersGuideChem. This compound. Available from: [Link]

-

Chegg. Given the 13C NMR and 1H NMR identify the two side. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. Available from: [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available from: [Link]

-

Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available from: [Link]

-

Scintila. This compound. Available from: [Link]

-

Ivanova, B. B., & Spiteller, M. (2007). Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. Journal of Molecular Structure. Available from: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | C13H22N2O5 | CID 67412687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cphi-online.com [cphi-online.com]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Antivirals: A Technical Guide to the Untapped Potential of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline in Modern Drug Discovery

Abstract

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a structurally sophisticated dipeptide derivative, has primarily been characterized as a key intermediate in the synthesis of complex antiviral agents.[1][2][3] This in-depth technical guide posits that the utility of this molecule extends far beyond its current application. The unique conformational constraints imposed by the 5-methyl-L-proline moiety, coupled with the stereochemically defined L-valine residue, present a compelling scaffold for the development of novel therapeutics in oncology and metabolic diseases. We will explore the scientific rationale and provide detailed experimental workflows for investigating this molecule as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and as a modulator of Matrix Metalloproteinases (MMPs) in cancer progression. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the untapped potential of proline-rich peptidomimetics.

Introduction: Deconstructing the Core Moiety

This compound is a protected dipeptide that comprises an L-valine residue connected via an amide linkage to a 5-methyl-L-proline.[1] The N-terminus is protected by a methoxycarbonyl group, a feature that enhances its stability and utility in synthetic chemistry.[2]

-

Chemical Properties:

The defining characteristic of this molecule is the 5-methyl-L-proline. The pyrrolidine ring of proline introduces a significant conformational rigidity into peptide backbones.[5][6] The addition of a methyl group at the 5-position further refines this conformational landscape, offering a unique stereochemical handle for molecular recognition by target proteins.

Potential Application I: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

Scientific Rationale

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7][8] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels. Many established DPP-IV inhibitors, known as "gliptins," feature a proline-mimicking scaffold that interacts with the S1 subsite of the enzyme's active site.[9][10][11]

The L-valyl-5-methyl-L-proline backbone of our target molecule presents a compelling starting point for the design of novel DPP-IV inhibitors. The proline ring is a known substrate-mimicking element for DPP-IV, and the valine residue can be systematically modified to optimize interactions with the S2 subsite.[8]

Experimental Workflow: From Scaffold to Lead Candidate

Caption: Workflow for developing DPP-IV inhibitors.

Detailed Protocols

Protocol 2.1: Synthesis of N-Acyl-L-valyl-5-methyl-L-proline Analogs

This protocol is a variation of the Schotten-Baumann method for N-acylation of amino acids.[12][13]

-

Deprotection of the Core Scaffold: The methoxycarbonyl protecting group of this compound is removed under standard conditions (e.g., saponification with LiOH or NaOH) to yield the free amine.

-

Preparation of Acyl Chlorides: A diverse library of acyl chlorides is prepared from the corresponding carboxylic acids using oxalyl chloride or thionyl chloride.

-

Acylation Reaction:

-

Dissolve the deprotected dipeptide in a suitable solvent (e.g., tetrahydrofuran).

-

Add an aqueous solution of sodium carbonate and a catalytic amount of a phase-transfer catalyst (e.g., dodecyltrimethylammonium bromide).

-

Cool the mixture in an ice bath and add the desired acyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2.2: High-Throughput DPP-IV Inhibition Assay

This is a fluorescence-based assay using a commercially available DPP-IV substrate.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DPP-IV in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.

-

Prepare serial dilutions of the synthesized analogs in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of assay buffer to each well.

-

Add 1 µL of the test compound or DMSO (for control wells).

-

Add 10 µL of the DPP-IV enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound relative to the DMSO control.

-

For hit compounds, perform dose-response experiments to determine the IC50 value.

-

Potential Application II: Targeting Matrix Metalloproteinases (MMPs) in Oncology

Scientific Rationale

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[5] Overexpression of certain MMPs, particularly MMP-2 and MMP-9 (gelatinases), is associated with tumor invasion, metastasis, and angiogenesis.[5] Proline-based peptidomimetics have been successfully employed as scaffolds for the development of MMP inhibitors.[5] The constrained pyrrolidine ring can orient pharmacophoric groups into the deep S1' pocket of the MMP active site.

The this compound scaffold can be modified to incorporate a zinc-binding group (ZBG), such as a hydroxamic acid, at the C-terminus. The valine side chain and the N-terminal acyl group can be varied to achieve selectivity for specific MMPs.

Experimental Workflow: Repurposing the Scaffold for Anticancer Activity

Caption: Workflow for developing MMP inhibitors.

Detailed Protocols

Protocol 3.1: Synthesis of Hydroxamic Acid-Based MMP Inhibitors

This protocol involves the conversion of the C-terminal carboxylic acid to a hydroxamic acid.

-

Activation of the Carboxylic Acid:

-

Dissolve the N-acylated dipeptide analog in a suitable solvent (e.g., DMF).

-

Add a coupling agent (e.g., HBTU or HATU) and a base (e.g., DIPEA).

-

Stir the mixture for 30 minutes at room temperature.

-

-

Reaction with Hydroxylamine:

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine) to the activated ester.

-

Stir the reaction mixture overnight at room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product by preparative HPLC.

-

Protocol 3.2: MMP-2/MMP-9 Inhibition Assay

This is a generic fluorescence resonance energy transfer (FRET)-based assay.

-

Reagent Preparation:

-

Prepare stock solutions of recombinant human MMP-2 and MMP-9.

-

Prepare a stock solution of a FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Prepare serial dilutions of the synthesized hydroxamic acid derivatives.

-

-

Assay Procedure:

-

Activate the pro-MMP enzyme with APMA (4-aminophenylmercuric acetate).

-

In a 96-well plate, add the activated MMP enzyme, assay buffer, and the test compound.

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the FRET substrate.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence over time.

-

Calculate the initial reaction rates and determine the percent inhibition.

-

Perform dose-response experiments for hit compounds to determine their IC50 values.

-

Data Summary and Interpretation

The following tables provide a template for summarizing the data generated from the proposed experimental workflows.

Table 1: DPP-IV Inhibition and Selectivity Profile of Lead Compounds

| Compound ID | N-Acyl Group | Valine Side Chain | C-Terminus | DPP-IV IC50 (nM) | FAP IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) |

| Example-1 | Benzoyl | Isopropyl | Carboxylic Acid | 50 | >10,000 | 1,500 | 2,000 |

| Example-2 | Phenylacetyl | Cyclohexyl | Methyl Ester | 25 | >10,000 | 800 | 1,200 |

Table 2: MMP Inhibition and Anti-Invasive Activity of Lead Compounds

| Compound ID | N-Acyl Group | C-Terminus ZBG | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Cell Invasion (% Inhibition at 10 µM) |

| Example-3 | Naphthoyl | Hydroxamic Acid | 15 | 25 | 75 |

| Example-4 | Biphenylacetyl | Hydroxamic Acid | 8 | 12 | 85 |

Conclusion and Future Directions

This compound represents a versatile and underexplored scaffold in medicinal chemistry. This guide has outlined two promising, albeit speculative, avenues for its application beyond antiviral synthesis. The proposed workflows provide a clear roadmap for the synthesis of analog libraries and their subsequent biological evaluation as potential inhibitors of DPP-IV and MMPs. The inherent stereochemical complexity and conformational rigidity of this dipeptide derivative make it an attractive starting point for the design of potent and selective enzyme inhibitors. Future research should also explore its potential as a modulator of protein-protein interactions and as a component of more complex peptidomimetics. The principles and protocols detailed herein offer a solid foundation for unlocking the full therapeutic potential of this intriguing molecule.

References

- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (URL not available)

-

Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II. PubMed. [Link]

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

- Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening. (URL not available)

- PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. (URL not available)

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

[A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy]. PubMed. [Link]

- High-throughput Enzyme Screening. (URL not available)

-

The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins. NIH. [Link]

-

Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]

-

Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). [Link]

- Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. (URL not available)

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

- Virtual Screening of Enzyme Inhibitors. (URL not available)

- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL not available)

-

Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

-

Peptidomimetics Targeting Cancer: Trends and Recent Applications. PRISM BioLab. [Link]

- Peptide Modification for Drug Development. (URL not available)

-

L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. PubChem. [Link]

- Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success. (URL not available)

-

(PDF) Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. ResearchGate. [Link]

-

L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. apicule. [Link]

-

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. JIGS Chemical Limited. [Link]

-

Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. NIH. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Buy this compound - High Purity & Pharmaceutical Grade at Best Price [jigspharma.com]

- 3. cphi-online.com [cphi-online.com]

- 4. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | C13H22N2O5 | CID 67412687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Discovery and development of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline

An In-Depth Technical Guide to the Discovery and Development of Nirmatrelvir (PF-07321332), the Core Component of Paxlovid™

Authored by: A Senior Application Scientist

The global health crisis precipitated by the COVID-19 pandemic spurred an unprecedented mobilization of the scientific community. A pivotal achievement in this endeavor was the rapid development of orally bioavailable antiviral therapeutics. This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of nirmatrelvir (PF-07321332), the peptidomimetic protease inhibitor that is the cornerstone of the antiviral drug Paxlovid™. We will delve into the scientific rationale behind its design, tracing its lineage from earlier coronavirus research, and provide detailed insights into its synthesis, where key intermediates such as (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline and its analogs play a crucial role. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a detailed retrospective and a practical reference for future antiviral research.

The Genesis of a Potent Oral Antiviral: The Discovery of Nirmatrelvir

The journey to nirmatrelvir was not initiated by the emergence of SARS-CoV-2, but rather by the earlier SARS-CoV-1 outbreak in 2002.[1][2] Pfizer researchers had developed a potent inhibitor of the SARS-CoV-1 main protease (Mpro), PF-00835231.[1][3] However, this compound had poor oral bioavailability, limiting its therapeutic potential to intravenous administration.[1][3]

With the onset of the COVID-19 pandemic, and recognizing the high degree of similarity (~96% sequence homology) between the Mpro of SARS-CoV-1 and SARS-CoV-2, research was reignited to optimize PF-00835231 into an orally active drug.[1][2] The primary challenge was to enhance oral absorption while maintaining potent Mpro inhibition.[4][5] This led to a systematic structure-based drug design approach, culminating in the invention of nirmatrelvir (PF-07321332).[4][5]

The Molecular Blueprint: Chemical Synthesis of Nirmatrelvir

The synthesis of nirmatrelvir is a multi-step process that involves the coupling of key building blocks. One of the pivotal strategies involves the preparation of a P2-P3 dipeptide fragment and a P1 building block, followed by the formation of the nitrile "warhead" that is crucial for its mechanism of action.[2] While the specific compound this compound is a dipeptide derivative, the synthesis of nirmatrelvir utilizes structurally similar custom amino acid derivatives to achieve the desired stereochemistry and biological activity.

General Synthetic Strategy

A convergent synthesis approach is often employed, where different fragments of the molecule are synthesized separately before being joined together.[6] This allows for greater efficiency and flexibility in the manufacturing process. The key steps generally involve:

-

Synthesis of the "western fragment" or the P2-P3 dipeptide building block.[7]

-

Synthesis of the "eastern fragment" or the P1 building block containing the precursor to the nitrile warhead.

-

Coupling of the two fragments.

-

Final modification to install the nitrile group.

Illustrative Experimental Protocol for Nirmatrelvir Synthesis

The following is a generalized protocol based on published synthetic routes.[2]

Step 1: Synthesis of the P2-P3 Dipeptide Building Block

-

This fragment often incorporates a non-canonical amino acid at the P3 position to optimize binding to the Mpro enzyme.[8] The synthesis begins with protected amino acids.

-

For instance, a bicyclic proline analog is synthesized from a starting material like Boc-trans-4-hydroxy-L-proline benzyl ester.

-

This is then coupled with a protected L-tert-leucine derivative using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Step 2: Synthesis of the P1 Building Block

-